molecular formula C17H15NO4 B12599816 1H-Indole-2-carboxylic acid, 3-(2,5-dihydroxyphenyl)-, ethyl ester CAS No. 647862-33-7

1H-Indole-2-carboxylic acid, 3-(2,5-dihydroxyphenyl)-, ethyl ester

Cat. No.: B12599816
CAS No.: 647862-33-7
M. Wt: 297.30 g/mol
InChI Key: FZCKHLXRGKRMNZ-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 3-(2,5-dihydroxyphenyl)-, ethyl ester is a chemical compound known for its unique structure and properties This compound belongs to the class of indole derivatives, which are widely studied for their biological and chemical significance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-carboxylic acid, 3-(2,5-dihydroxyphenyl)-, ethyl ester typically involves the esterification of 1H-Indole-2-carboxylic acid with 3-(2,5-dihydroxyphenyl) ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxylic acid, 3-(2,5-dihydroxyphenyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1H-Indole-2-carboxylic acid, 3-(2,5-dihydroxyphenyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(2,5-dihydroxyphenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The dihydroxyphenyl group can participate in redox reactions, influencing cellular processes. These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydroxyindole-2-carboxylic acid: A biosynthetic precursor of melanins with similar structural features.

    2,3-Dihydro-5,6-dihydroxyindole-2-carboxylic acid: Another indole derivative with related properties.

Uniqueness

1H-Indole-2-carboxylic acid, 3-(2,5-dihydroxyphenyl)-, ethyl ester is unique due to the presence of both the indole ring and the dihydroxyphenyl group, which confer distinct chemical reactivity and biological activities. Its ester form also enhances its solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

647862-33-7

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

ethyl 3-(2,5-dihydroxyphenyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C17H15NO4/c1-2-22-17(21)16-15(11-5-3-4-6-13(11)18-16)12-9-10(19)7-8-14(12)20/h3-9,18-20H,2H2,1H3

InChI Key

FZCKHLXRGKRMNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=C(C=CC(=C3)O)O

Origin of Product

United States

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